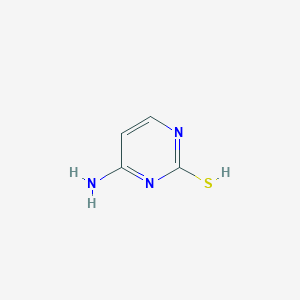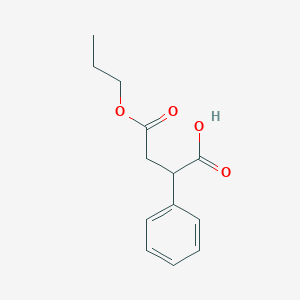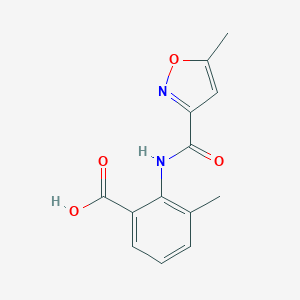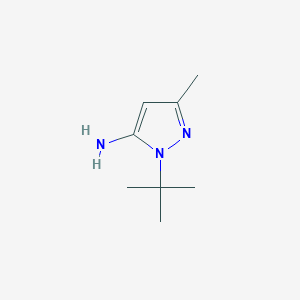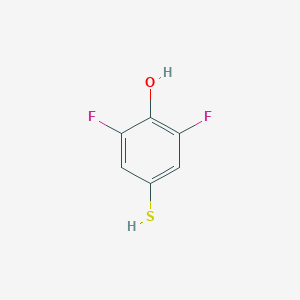![molecular formula C16H17NO4 B114527 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol CAS No. 150009-16-8](/img/structure/B114527.png)
4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as L-DOPA-PEG2-NH2 and is a derivative of L-DOPA, which is a precursor of the neurotransmitter dopamine. In
Mecanismo De Acción
The mechanism of action of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol involves the conversion of L-DOPA to dopamine, which is a neurotransmitter that regulates movement, mood, and motivation. This compound can also enhance the release of dopamine from presynaptic neurons, leading to increased dopamine levels in the brain. Additionally, 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thereby protecting neurons from oxidative stress and inflammation-induced damage.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol include increased dopamine levels in the brain, enhanced release of dopamine from presynaptic neurons, and protection against oxidative stress and inflammation-induced damage. These effects can lead to improved motor function, mood, and cognition in individuals with neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol in lab experiments include its ability to cross the blood-brain barrier, its stability and solubility in aqueous solutions, and its potential therapeutic applications in neurological disorders. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol. These include:
1. Further exploration of the potential therapeutic applications of this compound in neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia.
2. Investigation of the optimal dosage and administration route for this compound in order to maximize its therapeutic effects and minimize potential toxicity.
3. Development of new synthesis methods for 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol that are more cost-effective and scalable.
4. Study of the long-term effects of this compound on the brain and other organs in order to assess its safety and potential side effects.
5. Exploration of the potential use of this compound as a neuroprotective agent in other neurological disorders, such as Alzheimer's disease and traumatic brain injury.
In conclusion, 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol is a synthetic compound that has shown great promise in scientific research for its potential therapeutic applications in neurological disorders. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential advantages and limitations of this compound. However, the future directions outlined above suggest that 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol has significant potential for improving the lives of individuals with neurological disorders.
Métodos De Síntesis
The synthesis of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol involves the reaction of L-DOPA with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC). This reaction results in the formation of a stable amide bond between L-DOPA and PEG, which enhances the solubility and stability of the compound.
Aplicaciones Científicas De Investigación
4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. This compound acts as a dopamine precursor and can cross the blood-brain barrier, leading to increased dopamine levels in the brain. Additionally, 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol has been shown to exhibit antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation-induced damage.
Propiedades
Número CAS |
150009-16-8 |
|---|---|
Nombre del producto |
4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol |
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
4-[(3R,4R)-4-(3,4-dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C16H17NO4/c18-13-3-1-9(5-15(13)20)11-7-17-8-12(11)10-2-4-14(19)16(21)6-10/h1-6,11-12,17-21H,7-8H2/t11-,12-/m0/s1 |
Clave InChI |
GDWXPDZDYKOTPH-UHFFFAOYSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
SMILES |
C1C(C(CN1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
SMILES canónico |
C1C(C(CN1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
Sinónimos |
3,4-bis(3,4-dihydroxyphenyl)pyrrolidine BDHPP trans-3,4-bis(3,4-dihydroxyphenyl)pyrrolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



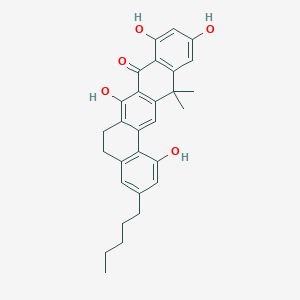
![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)
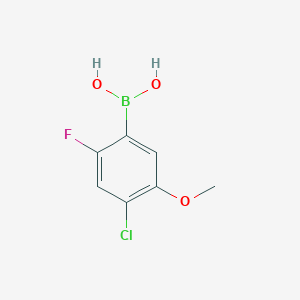
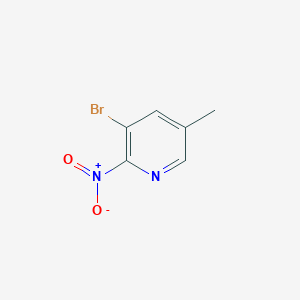
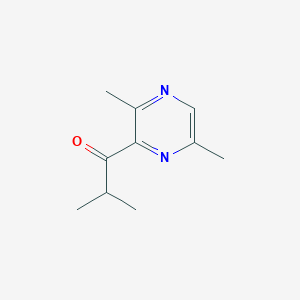
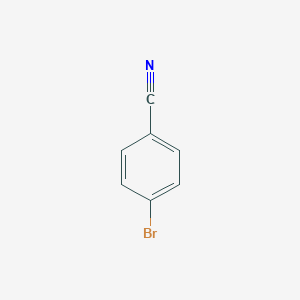
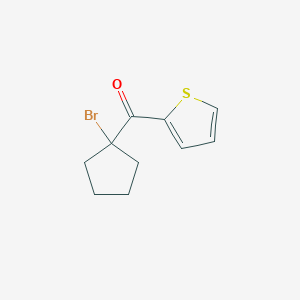
![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)
